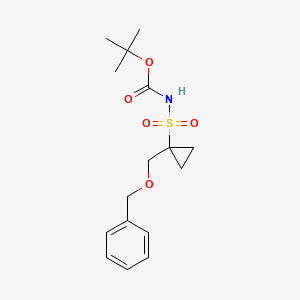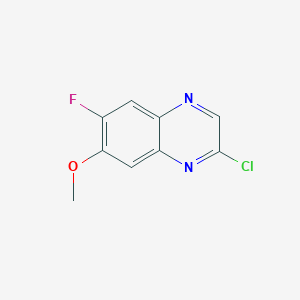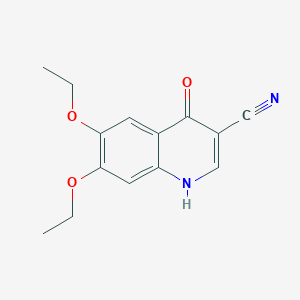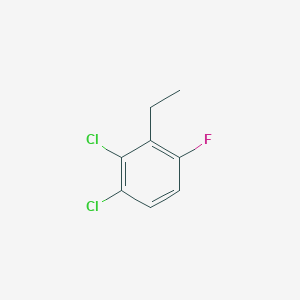![molecular formula C17H26N2O3 B13940548 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an N-hydroxycarbamimidoyl group, a propionic acid moiety, and a tert-butyl ester group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the N-hydroxycarbamimidoyl group: This can be achieved through the reaction of a suitable amine with hydroxylamine under acidic conditions.
Introduction of the propionic acid moiety: This step involves the coupling of the N-hydroxycarbamimidoyl intermediate with a propionic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The N-hydroxycarbamimidoyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the N-hydroxycarbamimidoyl group can yield the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free carboxylic acid.
Applications De Recherche Scientifique
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester has several applications in scientific research:
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester involves its interaction with specific molecular targets. The N-hydroxycarbamimidoyl group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the N-hydroxycarbamimidoyl group and have similar reactivity and applications.
tert-Butyl esters of other carboxylic acids: These compounds share the ester functional group and are used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its utility as a building block in complex molecule synthesis make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-ethyl-4-(N'-hydroxycarbamimidoyl)-6-methylphenyl]propanoate |
InChI |
InChI=1S/C17H26N2O3/c1-6-12-10-13(16(18)19-21)9-11(2)14(12)7-8-15(20)22-17(3,4)5/h9-10,21H,6-8H2,1-5H3,(H2,18,19) |
Clé InChI |
XRKMEAGBLSAHAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)C(=NO)N)C)CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


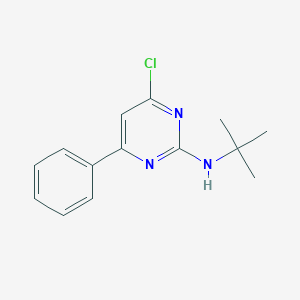

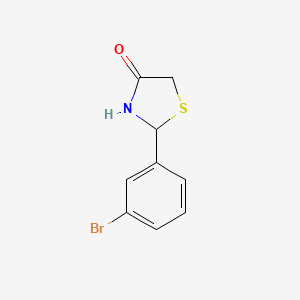
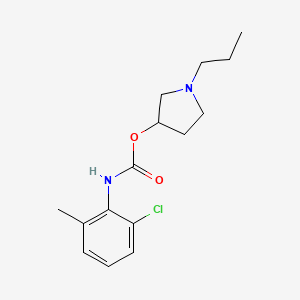
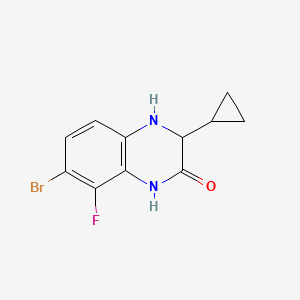
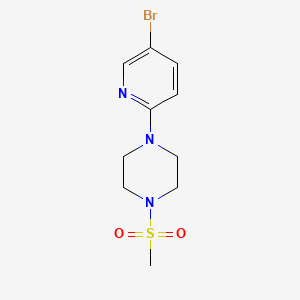
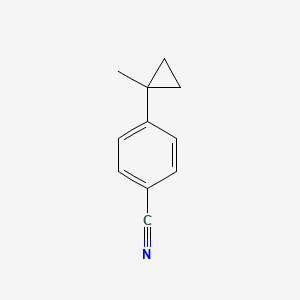
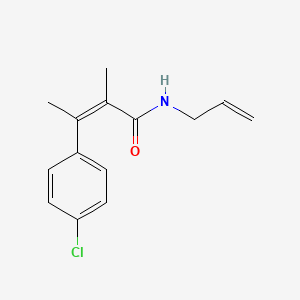
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
